molecular formula C18H21ClN2O3 B7060302 6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide

6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide

Cat. No.: B7060302
M. Wt: 348.8 g/mol
InChI Key: NFCKSXPHEADPKS-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromene core, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring, and is substituted with a chloro group, an oxazole ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the chromene core through a cyclization reaction, followed by the introduction of the chloro group via halogenation. The oxazole ring can be synthesized separately and then attached to the chromene core through a coupling reaction. The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of new derivatives with different functional groups.

Scientific Research Applications

6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe to study biological processes, such as enzyme activity or protein interactions.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
  • 2-chloro-4,6-dimethoxy-1,3,5-triazine
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the chromene core, chloro group, oxazole ring, and carboxamide group provides a unique set of chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

6-chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-10-16(11(2)24-21-10)18(3,4)20-17(22)13-7-12-8-14(19)5-6-15(12)23-9-13/h5-6,8,13H,7,9H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCKSXPHEADPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)NC(=O)C2CC3=C(C=CC(=C3)Cl)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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